molecular formula C10H11ClN2O B2800648 3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide CAS No. 2167205-35-6

3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

Cat. No. B2800648
CAS RN: 2167205-35-6
M. Wt: 210.66
InChI Key: UFNMAFPMPVCLGT-UHFFFAOYSA-N
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Description

“3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 2167205-35-6 . It has a molecular weight of 210.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN2O/c1-5-6-3-2-4-7(6)8(10(12)14)9(11)13-5/h2-4H2,1H3,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Corrosion Inhibition for Carbon Steel (CS)

EN300-1428784 derivatives have been investigated as novel inhibitors for carbon steel corrosion in acidic environments. Their effectiveness was evaluated using electrochemical measurements (open circuit potential vs. time, potentiodynamic polarization plots, and electrochemical impedance spectroscopy) and surface morphology analysis. These compounds exhibit mixed-type inhibition behavior and demonstrate a remarkable inhibition efficiency of up to 97.7% when used at a concentration of 1.0 mM .

Heterocyclic Synthesis

EN300-1428784 derivatives can be efficiently synthesized through cyclocondensation reactions between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts facilitates the successful formation of these heterocyclic compounds. Their unique structure and properties make them interesting targets for synthetic chemistry research .

Oxidation Reactions

EN300-1428784 analogues, specifically 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives, can be synthesized via direct oxidation of 2,3-cyclopentenopyridine analogues. Mn(OTf)2 serves as a catalyst, and t-BuOOH (65% in H2O) acts as the oxidant. This method provides high yields and excellent chemoselectivity, making it valuable for organic synthesis .

Multicomponent Reactions

EN300-1428784 derivatives have been synthesized using multicomponent reactions. For instance, 1,2-dibromoethane as an alkylating agent leads to the formation of 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile). These multicomponent approaches offer efficient routes to diverse derivatives with potential applications .

Computational Chemistry and Modeling

Monte Carlo simulations and density functional theory (DFT) calculations have been employed to understand the efficacy of EN300-1428784 derivatives. These studies reveal correlations between molecular structures and inhibition efficiency. The protective effect on the CS surface is attributed to the adsorption of these molecules .

Material Science and Surface Coatings

Given their inhibition properties, EN300-1428784 derivatives could find applications in protective coatings for metal surfaces, especially carbon steel. Understanding their adsorption behavior and interactions with metal interfaces is crucial for designing effective corrosion inhibitors .

properties

IUPAC Name

3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-5-6-3-2-4-7(6)8(10(12)14)9(11)13-5/h2-4H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNMAFPMPVCLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C(=N1)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

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